molecular formula C8H14O3 B082073 7-Oxooctanoic acid CAS No. 14112-98-2

7-Oxooctanoic acid

Cat. No.: B082073
CAS No.: 14112-98-2
M. Wt: 158.19 g/mol
InChI Key: OSAHCBHKCKPJGI-UHFFFAOYSA-N
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Description

It is formed by the action of acid synthases from acetyl-CoA and malonyl-CoA precursors . This compound is of significant interest due to its various applications in scientific research and industry.

Mechanism of Action

Target of Action

7-Oxooctanoic acid is a fatty acid formed by the action of acid synthases from acetyl-CoA and malonyl-CoA precursors . The primary targets of this compound are the enzymes involved in these biochemical reactions.

Biochemical Pathways

This compound is involved in the fatty acid synthesis pathway, where it is formed from acetyl-CoA and malonyl-CoA . The downstream effects of this pathway include the production of energy and other fatty acids, which are essential components of cell membranes and signaling molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: 7-Oxooctanoic acid can be synthesized via ozonolytic cleavage of 1-alkylcycloalkenes in a mixture of methylene chloride and acetic acid, followed by oxidation of peroxide ozonolysis products with 30% hydrogen peroxide and selenium dioxide . This method yields this compound with a high degree of purity.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the ozonolytic synthesis method mentioned above can be scaled up for industrial applications. The use of common reagents like methylene chloride, acetic acid, hydrogen peroxide, and selenium dioxide makes this method feasible for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 7-Oxooctanoic acid undergoes various chemical reactions, including:

    Oxidation: It can be further oxidized to produce more complex compounds.

    Reduction: It can be reduced to form alcohol derivatives.

    Substitution: It can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide and selenium dioxide are commonly used for oxidation reactions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.

Major Products:

    Oxidation Products: More oxidized fatty acids or ketones.

    Reduction Products: Alcohol derivatives of this compound.

    Substitution Products: Halogenated or other substituted derivatives of the original compound.

Comparison with Similar Compounds

  • 6-Oxoheptanoic acid
  • 4-Oxohexanoic acid
  • 2-Oxooctanoic acid

Comparison: 7-Oxooctanoic acid is unique due to its specific structure and the position of the keto group on the seventh carbon. This structural feature imparts distinct chemical properties and reactivity compared to other similar compounds. For example, 6-oxoheptanoic acid has the keto group on the sixth carbon, which affects its reactivity and applications differently.

Properties

IUPAC Name

7-oxooctanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O3/c1-7(9)5-3-2-4-6-8(10)11/h2-6H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSAHCBHKCKPJGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10161575
Record name 7-Ketooctanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10161575
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14112-98-2
Record name 7-Oxooctanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14112-98-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Ketooctanoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014112982
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7-Ketooctanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10161575
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-oxooctanoic acid
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Synthesis routes and methods

Procedure details

7-Oxooctanoic acid was prepared by treatment of 2-acetyl cyclohexanone with aqueous potassium hydroxide (S. Hunig et al; Chem Ber 91, 129-133 (1958)).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of 7-oxooctanoic acid in the context of honeybee communication?

A1: this compound serves as a crucial precursor in synthesizing the "queen substance" in honeybees. This substance, chemically known as (E)-9-oxo-2-decenoic acid, plays a vital role in regulating the bee colony's social structure. [] A two-step synthesis method utilizes this compound, highlighting its importance in understanding and potentially influencing honeybee behavior. You can find more details about this synthesis in the research paper available here: []

Q2: How is this compound being used in the development of detection methods for explosives?

A2: Researchers have successfully designed a hapten mimicking the structure of the explosive TATP (Triacetone triperoxide) using this compound as a key building block. [] This hapten successfully elicited an immune response in mice, leading to the production of antibodies specific to TATP. This breakthrough paves the way for developing highly sensitive and selective biosensors for detecting TATP, a significant concern due to its accessibility and detection challenges. Learn more about this development in the research paper: []

Q3: Has this compound been found in natural sources, and if so, what methods are used to identify it?

A3: Yes, this compound was identified as a major component (61.18%) in the ethanol extract of Landolphia dulcis leaves. [] The identification was achieved using Gas Chromatography-Mass Spectrometry (GC-MS) analysis, a widely employed technique for identifying and quantifying different substances within a sample. This study highlights the presence of this compound in the plant kingdom and its potential applications in various fields. For a deeper understanding of the analysis, refer to the research paper: []

Q4: What are some of the chemical reactions this compound can undergo, and what are the potential applications of these reactions?

A4: this compound serves as a versatile starting material in organic synthesis due to its ketone and carboxylic acid functional groups. One notable reaction is its conversion to 7-oxooctanal, followed by condensation with malonic acid, leading to the synthesis of the honeybee pheromone. [, ] Additionally, it can be used to synthesize macrolides incorporating diethylene glycol and dicarboxylic acid hydrazides. [] Further research explores the synthesis of carboxyalkylindolenines from 6-methyl-7-oxooctanoic acid. [, ] These diverse reactions demonstrate the potential of this compound as a building block for various biologically and chemically relevant molecules.

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